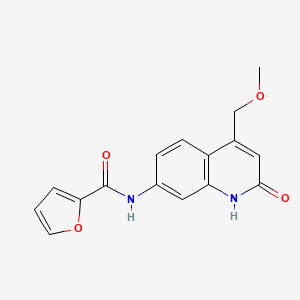

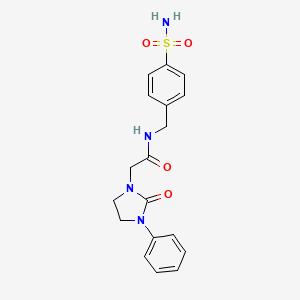

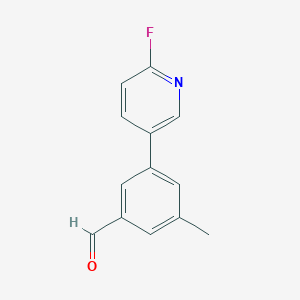

N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide” is a chemical compound that has been synthesized and studied for its potential applications . It is related to a class of compounds known as furan-2-carboxamides .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .Molecular Structure Analysis

The molecular structure of similar furan-2-carboxamide derivatives has been confirmed using various spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar furan-2-carboxamide derivatives include the reaction of furan-2-carbonyl chloride with an amine to form the carboxamide, followed by arylation to form the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of similar furan-2-carboxamide derivatives have been studied. For instance, N-(4-methylpyridin-2-yl)furan-2-carboxamide has a molecular weight of 202.2093 .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Compounds similar to “N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide” have been synthesized and tested for their antibacterial activities . For instance, N-(4-bromophenyl)furan-2-carboxamide was found to be effective against drug-resistant bacteria A. baumannii, K. pneumoniae, E. cloacae, and S. aureus . This suggests that the compound could potentially have antibacterial properties.

Anti-cancer Potential

Carbamothioyl-furan-2-carboxamide derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their anti-cancer potential . They were tested against HepG2, Huh-7, and MCF-7 human cancer cell lines . This suggests that “N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide” could potentially have anti-cancer applications.

Drug Synthesis

The compound could potentially be used in the synthesis of other drugs. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline . This suggests that “N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide” could be used as a building block in the synthesis of other pharmaceutical compounds.

Wirkmechanismus

Target of Action

A similar compound, a resveratrol analogue, has been shown to target thep53–p21CIP1/WAF1 pathway in human colorectal HCT116 cells . These proteins play a crucial role in cell cycle regulation and apoptosis, making them important targets for cancer therapy.

Mode of Action

The resveratrol analogue mentioned earlier inducesG2/M cell cycle arrest through the activation of p53–p21CIP1/WAF1 . This suggests that the compound may interact with its targets to halt cell cycle progression, thereby inhibiting the proliferation of cancer cells.

Biochemical Pathways

The compound appears to affect the p53–p21CIP1/WAF1 pathway , leading to G2/M cell cycle arrest . This pathway is crucial for regulating the cell cycle and promoting apoptosis, a form of programmed cell death. By activating this pathway, the compound may induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.

Result of Action

The compound’s action results in cell cycle arrest and the activation of apoptosis in cancer cells . Specifically, it induces G2/M cell cycle arrest and activates the extrinsic pathway leading to caspase activation . These effects could potentially inhibit the growth of tumors and make the compound a promising candidate for development as an anti-tumor agent.

Zukünftige Richtungen

The future directions for the study of “N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide” and similar compounds could include further investigation of their anti-cancer and anti-microbial activities . These compounds may also be studied for their potential applications in other areas of medicine and pharmacology.

Eigenschaften

IUPAC Name |

N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-21-9-10-7-15(19)18-13-8-11(4-5-12(10)13)17-16(20)14-3-2-6-22-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZBKHYRUOZDRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene](/img/structure/B2856797.png)

![5-[(2-Chlorophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2856801.png)

![Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2856808.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2856811.png)

![2-Cyclopropyl-5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2856813.png)